

Crystallography of 3,5-Dimethylbenzofuran-2-Carboxylate Esters: A Technical Overview

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Compound of Interest

Compound Name: 3,5-Dimethylbenzofuran-2-carboxylate

Cat. No.: B095550

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Absence of specific crystallographic data for **3,5-dimethylbenzofuran-2-carboxylate** esters in the public domain necessitates a review of closely related structures to provide insights into their potential solid-state architecture and the experimental methodologies for such characterization. This technical guide summarizes the available crystallographic information for a structurally analogous compound, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, and outlines the typical experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of benzofuran derivatives.

Introduction to Benzofuran Carboxylates

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products. Their utility in drug development is well-established, with applications ranging from antimicrobial to anticancer agents. The precise three-dimensional arrangement of atoms within these molecules, determined through crystallographic studies, is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide focuses on the crystallographic aspects of a specific subclass, the **3,5-dimethylbenzofuran-2-carboxylate** esters, for researchers, scientists, and professionals in drug development.

Crystallographic Data of a Representative Benzofuran Carboxylate

While specific crystallographic data for **3,5-dimethylbenzofuran-2-carboxylate** esters is not currently available in public crystallographic databases, data for the structurally related compound, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, provides a valuable reference point. The crystallographic parameters for this compound are summarized in the table below.

Parameter	Value
Empirical Formula	C ₁₂ H ₁₁ BrO ₄
Formula Weight	300.12 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	12.458(3)
b (Å)	12.589(3)
c (Å)	7.509(2)
α (°)	90
β (°)	106.13(3)
γ (°)	90
Volume (Å ³)	1130.4(5)
Z	4
Density (calculated) (g/cm ³)	1.763

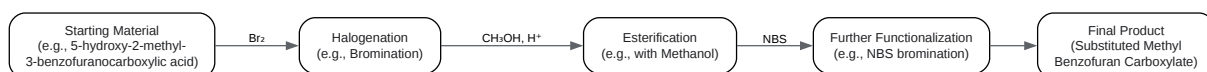
Table 1: Crystallographic data for methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of benzofuran carboxylate esters, based on methodologies reported for analogous compounds[1].

Synthesis

The synthesis of benzofuran carboxylates often involves a multi-step process. A general workflow for the synthesis of a substituted methyl benzofuran-3-carboxylate is outlined below. The synthesis of **3,5-dimethylbenzofuran-2-carboxylate** esters would likely follow a similar multi-step synthetic route, starting from appropriately substituted phenols and employing cyclization strategies to form the benzofuran ring.



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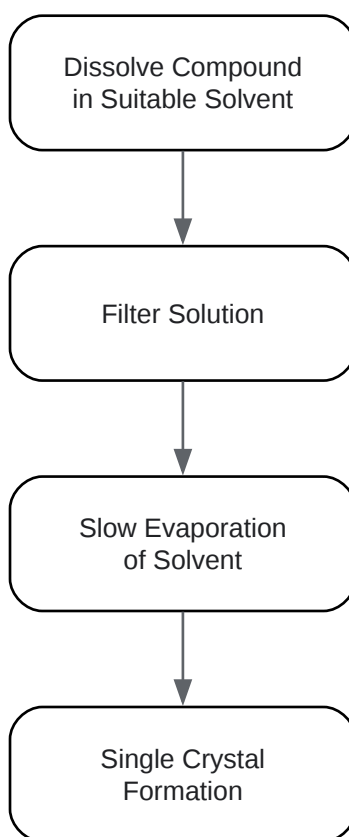
A generalized synthetic workflow for substituted benzofuran carboxylates.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a commonly employed technique.

Protocol for Crystallization by Slow Evaporation:

- Dissolve the synthesized benzofuran carboxylate ester in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate) to near saturation at room temperature.
- Filter the solution to remove any particulate matter.
- Transfer the clear solution to a clean vial, loosely capped or covered with parafilm perforated with small holes.
- Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks.
- Monitor the vial for the formation of well-defined single crystals.



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Workflow for single crystal growth by slow evaporation.

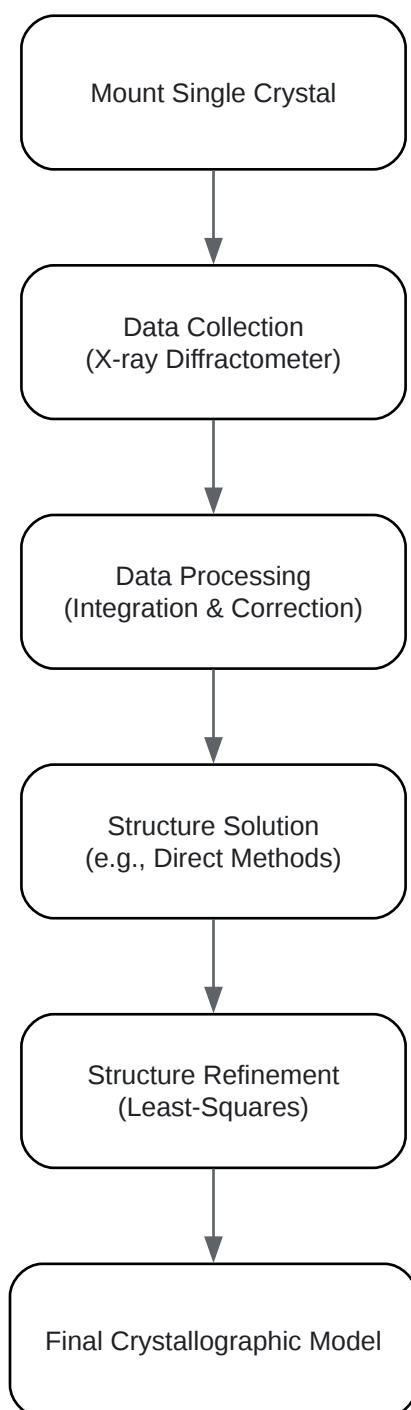
X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Protocol for Single-Crystal X-ray Diffraction:

- A single crystal of appropriate size is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.
- X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and detector.

- The collected diffraction data are processed, which includes integration of reflection intensities and corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
- The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F^2 .
- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.



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Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystallography of **3,5-dimethylbenzofuran-2-carboxylate** esters remains an area for future investigation. This guide provides a framework for such studies by presenting the crystallographic data of a closely related benzofuran derivative and detailing the standard experimental protocols for synthesis, crystallization, and X-ray diffraction analysis. The availability of crystallographic data for the target compounds would be invaluable for the scientific community, particularly for those involved in the design and development of novel benzofuran-based pharmaceuticals. It is recommended that researchers working on these specific compounds pursue crystallographic studies and deposit the resulting data in public databases to advance the field.

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References

- 1. ptfarm.pl [ptfarm.pl]
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